2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid
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Overview
Description
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements as members of the ring. The presence of nitrogen atoms in the triazole and pyridazine rings makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring. The final step involves the attachment of the hexanoic acid moiety through a thiolation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets
Medicine: Research has explored its potential as an anticancer, antimicrobial, and anti-inflammatory agent
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Aryl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[4,3-a]pyridine derivatives
Uniqueness
What sets 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid apart from similar compounds is its unique combination of the triazole and pyridazine rings, along with the hexanoic acid moiety. This unique structure contributes to its diverse range of chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-3-7-12(16(22)23)24-14-9-8-13-18-19-15(21(13)20-14)11-6-4-5-10-17-11/h4-6,8-10,12H,2-3,7H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBLTAFSBKNAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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